13(S)-HODE methyl ester
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Overview
Description
13(S)-Hydroxy-9Z,11E-octadecadienoic acid methyl ester, commonly known as 13(S)-HODE methyl ester, is a derivative of linoleic acid. It is an esterified form of 13(S)-hydroxy-9Z,11E-octadecadienoic acid, which is a significant bioactive lipid involved in various physiological and pathological processes. This compound is known for its role in inflammation, cell signaling, and as a biomarker for oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13(S)-HODE methyl ester typically involves the esterification of 13(S)-hydroxy-9Z,11E-octadecadienoic acid. One common method is the reaction of the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 13(S)-HODE methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: The ester can be reduced to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Hydroperoxides and other oxidized lipids.
Reduction: 13(S)-hydroxy-9Z,11E-octadecadienoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
13(S)-HODE methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard for analytical methods such as gas chromatography and mass spectrometry.
Biology: The compound is studied for its role in cell signaling and as a mediator of inflammatory responses.
Medicine: It serves as a biomarker for oxidative stress and is investigated for its potential therapeutic effects in diseases such as cancer and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 13(S)-HODE methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression.
Pathways: The activation of PPARs leads to the modulation of various signaling pathways, including those involved in inflammation, lipid metabolism, and cell proliferation.
Comparison with Similar Compounds
13(S)-HODE: The non-esterified form of 13(S)-HODE methyl ester.
9(S)-HODE: Another hydroxyoctadecadienoic acid with similar biological activities.
12(S)-HETE: A hydroxyeicosatetraenoic acid with distinct but related functions.
Uniqueness: this compound is unique due to its esterified form, which can influence its solubility, stability, and bioavailability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLLPSSQZSZOA-QGWXGPBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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